beta-Phenylthioethyl acetate
Description
Contextualization of Beta-Phenylthioethyl Acetate (B1210297) within Modern Organic Synthesis
In the landscape of modern organic synthesis, beta-phenylthioethyl acetate serves as a valuable building block and intermediate. cymitquimica.com Its thioether linkage can be oxidized to sulfoxides and sulfones, thereby modulating the electronic properties and reactivity of the molecule. The acetate group, on the other hand, can be hydrolyzed to reveal a primary alcohol, or it can function as a leaving group in substitution reactions. cymitquimica.com
The compound is particularly relevant in the synthesis of β-hydroxysulfides, which are important structural motifs in various biologically active molecules. The 1,2-acetoxysulfenylation of alkenes provides an indirect route to these β-hydroxysulfides, with this compound and its derivatives being the masked, more stable precursors. uj.ac.za This approach highlights the role of the compound in complex molecule synthesis, where protecting or masking functional groups is a key strategy. uj.ac.zamdpi.com Researchers also explore its utility in creating heterocyclic compounds and in reactions like the synthesis of styrene (B11656) dimers that incorporate a sulfur atom. uj.ac.za
Historical Trajectories and Milestones in this compound Research
While early discovery details are not extensively documented, the synthesis and reactions of thioethers and acetates have been a fundamental part of organic chemistry for over a century. The preparation of this compound itself is a straightforward esterification or substitution reaction, likely first performed in the mid-20th century as an extension of classical organic reactions.
A significant area of research involving structures related to this compound is the 1,2-acetoxysulfenylation of alkenes. uj.ac.za For instance, developments in this field include copper(II) iodide-catalyzed reactions that use disulfides and acetic acid to produce 1,2-acetoxysulfides. uj.ac.za Such methodologies represent milestones in the indirect synthesis of β-hydroxysulfides, where the acetate group serves as a stable precursor to the hydroxyl function. uj.ac.za More recent research has focused on transition-metal-free approaches, such as iodine-catalyzed methods, to synthesize these masked β-hydroxysulfides, demonstrating the ongoing evolution of synthetic strategies involving this class of compounds. uj.ac.za
Rationale and Scope of Current Academic Investigations on this compound
Current academic interest in this compound and related structures is driven by several factors. The compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity. cymitquimica.com For example, derivatives of 2-(phenylthio)ethyl benzoate (B1203000) have been studied for their antidiabetic, antioxidant, and anti-obesity properties. researchgate.net
The scope of investigations includes:
Development of Novel Synthetic Methods: Researchers are continuously seeking more efficient, selective, and environmentally friendly ways to synthesize thioethers and their derivatives. This includes exploring new catalysts and reaction conditions for processes like 1,2-acetoxysulfenylation. uj.ac.za
Intermediate in Heterocyclic Synthesis: The functional groups within this compound make it a suitable precursor for building heterocyclic rings, which are core structures in many pharmaceuticals. For instance, it is a key component in the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives.
Mechanistic Studies: The compound can be used as a model substrate to study the mechanisms of various organic reactions, including nucleophilic substitutions and cycloadditions. cymitquimica.comsci-hub.se
Materials Science: Thioether-containing molecules are sometimes explored for their potential use in materials science, such as in the formation of self-assembled monolayers on metal surfaces. figshare.com
Methodological Frameworks Employed in this compound Studies
The study and characterization of this compound rely on a standard suite of analytical techniques common in organic chemistry. americanpharmaceuticalreview.comcdc.govresearchgate.net
Synthesis and Purification: The synthesis typically involves reactions such as the esterification of β-phenylthioethyl alcohol with acetyl chloride in the presence of a base like pyridine (B92270). prepchem.com Purification is commonly achieved through distillation under reduced pressure or by column chromatography on silica (B1680970) gel, often using a mixture of hexane (B92381) and ethyl acetate as the eluent. figshare.comprepchem.com
Structural Characterization: The definitive structure of the compound and its derivatives is confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. uj.ac.zafigshare.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. figshare.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as the carbonyl (C=O) stretch of the ester group. uj.ac.za
Chromatographic Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and to monitor the progress of reactions. cdc.govnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 20965-30-4 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
Table 2: Representative Synthetic Methods for this compound and Analogues
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| β-phenylthioethyl-alcohol, Acetylchloride | Pyridine | This compound | High | prepchem.com |
| Alkenes, Disulfides, Acetic Acid | Copper(II) iodide, 90 °C, open air | 1,2-Acetoxysulfides | Moderate | uj.ac.za |
Table 3: Spectroscopic Data for Phenylthio-containing Acetates
| Technique | Compound | Observed Signals | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | 1-Phenyl-2-(phenylthio)ethyl acetate | δ 7.41-7.12 (m, 10H, Ar), 5.88 (dd, J = 5.2 and 8.0 Hz, 1H), 3.42 (dd, J = 13.2 and 5.2 Hz, 1H), 3.19 (dd, J = 13.2 and 8.0 Hz, 1H), 2.02 (s, 3H, OAc) | uj.ac.za |
| IR (neat, cm⁻¹) | 1-Phenyl-2-(phenylthio)ethyl acetate | 3058, 2929, 1745 (C=O), 1586, 1479, 1437, 1367, 1225, 1018 | uj.ac.za |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20965-30-4 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
acetic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
InChI Key |
UIPRSVPAUXTPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
Synthetic Methodologies for Beta Phenylthioethyl Acetate and Its Structural Analogues
Classical Esterification and Thioether Formation Strategies
Traditional synthetic routes to beta-phenylthioethyl acetate (B1210297) and its analogues typically involve the sequential or convergent formation of the ester and thioether bonds. These methods are well-established and offer reliable pathways to the target molecule.
Direct Esterification Routes and Catalytic Systems
Direct esterification is a common method for producing beta-phenylthioethyl acetate. This process involves the reaction of an alcohol with a carboxylic acid or its derivative, often in the presence of a catalyst.
One documented synthesis involves the reaction of β-phenylthioethyl-alcohol with acetylchloride in the presence of pyridine (B92270). prepchem.com This reaction results in the formation of this compound. The use of pyridine is crucial as it acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction towards completion.
Another approach to forming esters is through enzymatic catalysis. For instance, immobilized Candida antarctica B lipase (B570770) has been used to mediate the resolution of trans-2-(phenylthio)cyclohexanol (B8420007) derivatives using vinyl acetate as the acylating agent. researchgate.net This highlights the potential for biocatalytic methods in the esterification of similar sulfur-containing alcohols.
Nucleophilic Substitution Reactions for Thioether Formation
The formation of the thioether linkage is a key step in the synthesis of this compound. This is often achieved through nucleophilic substitution reactions where a thiolate anion displaces a suitable leaving group.
A general method for thioether synthesis involves the reaction of thiols with alcohols under catalytic conditions. For example, the non-metallic Lewis acid B(C6F5)3 has been shown to be an efficient catalyst for the nucleophilic substitution of benzylic alcohols with various thiols, including phenethyl alcohols, to form thioethers. rsc.org This method is advantageous due to its mild reaction conditions.
Another strategy involves the alkylation of a thiol. For instance, 2-(2,6-dimethylphenylthio) 1-hydroxy ethane (B1197151) is synthesized by reacting 2,6-dimethyl thiophenol with chloro ethanol (B145695) in the presence of sodium hydroxide. prepchem.com This Williamson ether synthesis-like reaction proceeds via a nucleophilic attack of the thiophenolate on the electrophilic carbon of chloro ethanol.
The following table summarizes different nucleophilic substitution reactions for thioether formation:
| Nucleophile | Electrophile | Catalyst/Base | Product Type | Reference |
| 4-Methylbenzenethiol | Benzylic Alcohol | B(C6F5)3 | Thioether | rsc.org |
| 2,6-Dimethyl thiophenol | Chloro ethanol | Sodium hydroxide | Thioether | prepchem.com |
| Thiolate moiety | Vinyl halide | K2CO3 | 2-Alkylidenethietane | researchgate.net |
| Thiol | Secondary Benzyl (B1604629) Alcohol | Hexafluoroisopropanol (HFIP) | Thioether | acs.org |
Multi-Step Synthetic Sequences and Intermediate Isolation
The synthesis of this compound can be part of a broader multi-step synthesis, where the construction of the carbon skeleton and the introduction of functional groups are carefully planned. msu.edu In such sequences, the order of reactions is critical to achieve the desired regiochemistry and avoid unwanted side reactions. lumenlearning.com
A multi-step synthesis often involves the isolation and purification of intermediate compounds. hitec-zang.de For example, a synthetic route might first involve the formation of 2-(phenylthio)ethan-1-ol, which is then esterified in a subsequent step to yield this compound. The isolation of the intermediate alcohol allows for its purification before proceeding to the final esterification step, ensuring the final product's purity.
An example of a multi-step synthesis leading to a related structure involves the reaction of benzyl chloride with ethyl acetoacetate (B1235776) to form benzylacetone, which is then reacted with metachloroperbenzoic acid to produce phenylethyl acetate. google.com This illustrates a sequence where the carbon framework is first constructed, followed by functional group transformation.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This includes the application of green chemistry principles and the development of novel catalytic systems.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of less toxic solvents, catalysts, and reagents.
The use of hexafluoroisopropanol (HFIP) as a solvent for the synthesis of thioethers from secondary benzylic alcohols represents a step towards greener synthesis. acs.org HFIP can facilitate the reaction without the need for strong acids or metal catalysts, and in some cases, the reaction can proceed under solvent-free conditions. acs.org This approach minimizes waste and avoids the use of hazardous materials.
Biocatalysis, as mentioned earlier with the use of Candida antarctica B lipase, is another key aspect of green chemistry. researchgate.net Enzymes operate under mild conditions (temperature and pH) and are highly selective, reducing the formation of byproducts and the need for extensive purification steps.
Catalytic Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to target molecules. The development of new catalytic systems is crucial for the sustainable synthesis of compounds like this compound.
Recent research has focused on metal-free catalytic systems for thioetherification. The use of B(C6F5)3 as a catalyst for the direct nucleophilic substitution of alcohols with thiols is a prime example. rsc.org This method offers high yields under mild conditions and avoids the use of heavy metal catalysts.
The following table provides an overview of various catalytic systems used in the synthesis of thioethers and esters:
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Thioetherification | B(C6F5)3 | Benzylic Alcohols, Thiols | Metal-free, mild conditions, high yields | rsc.org |
| Esterification | Candida antarctica B lipase | trans-2-(phenylthio)cyclohexanol derivatives, Vinyl acetate | Biocatalytic, high enantioselectivity | researchgate.net |
| Thioetherification | Hexafluoroisopropanol (HFIP) | Secondary Benzyl Alcohols, Thiols | Solvent-promoted, catalyst-free option | acs.org |
Homogeneous Catalysis Methodologies
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of organic synthesis. libretexts.org These reactions often occur in a single liquid phase, simplifying reactor design but potentially complicating catalyst-product separation. oatext.com
A primary example of a homogeneous catalytic route to this compound is the base-catalyzed esterification of β-phenylthioethyl-alcohol. prepchem.com Another potential homogeneous method is acid-catalyzed Fischer esterification, where a protic acid like sulfuric acid protonates the carbonyl group of acetic acid, rendering it more electrophilic for attack by β-phenylthioethyl-alcohol. libretexts.org While specific literature detailing this exact transformation is sparse, it represents a standard and viable synthetic route for esters.
| Reaction | Reactants | Homogeneous Catalyst | Catalyst Role | Reference |
| Acylation | β-phenylthioethyl-alcohol, Acetylchloride | Pyridine | Base Catalyst | prepchem.com |
| Fischer Esterification | β-phenylthioethyl-alcohol, Acetic Acid | Sulfuric Acid (H₂SO₄) | Acid Catalyst | libretexts.org |
Heterogeneous Catalytic Systems
Heterogeneous catalysis involves a catalyst in a different phase from the reactants and products, which is typically a solid catalyst with liquid or gas-phase reactants. wikipedia.org This approach offers significant advantages in industrial applications, primarily due to the ease of separating the catalyst from the reaction mixture, allowing for recovery and reuse. oatext.comwikipedia.org
For the synthesis of this compound, heterogeneous catalysts could be employed in the esterification of β-phenylthioethyl-alcohol with acetic acid. Solid acid catalysts, such as zeolites, are widely used for ester synthesis. mdpi.com For instance, a β-zeolite catalyst containing Brønsted acid sites has shown high activity in the formation of ethyl acetate and could theoretically be applied to this synthesis. mdpi.com The reaction would involve passing the reactants over a packed bed of the solid catalyst under optimized temperature and pressure conditions.
| Catalyst Type | Example Catalyst | Potential Reaction | Key Advantage | Reference |
| Solid Acid Catalyst | Zeolite (e.g., H-Beta) | Esterification of β-phenylthioethyl-alcohol and acetic acid | High thermal stability, reusability, shape selectivity | mdpi.com |
| Supported Metal Catalyst | Palladium on Carbon (Pd/C) | Hydrogenation of related unsaturated precursors | High activity, catalyst can be filtered off | oatext.com |
| Metal Oxides | Sulfated Zirconia | Esterification | Strong acidity, stable under reaction conditions | wikipedia.org |
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity under mild, environmentally friendly conditions. rsc.orgnih.gov Lipases and acyltransferases are particularly effective for ester synthesis. nih.gov
While direct enzymatic synthesis of this compound is not extensively documented, studies on its close structural analogue, 2-phenethyl acetate, provide a strong precedent. An acyltransferase from Mycobacterium smegmatis (MsAcT), immobilized in a silica (B1680970) gel, has been used to synthesize 2-phenethyl acetate from 2-phenylethyl alcohol and vinyl acetate in an aqueous medium, achieving a conversion rate of over 99%. rsc.orgnih.gov Similarly, commercial immobilized lipases like Novozym 435 are highly effective in catalyzing the esterification of various alcohols. mdpi.com The enzymatic synthesis of formate (B1220265) esters has been optimized by studying parameters such as enzyme concentration, substrate molar ratio, and temperature, providing a framework for developing a biocatalytic route to this compound. mdpi.comnih.gov
| Parameter | Condition | Observed Effect on Analogue Synthesis | Reference |
| Enzyme | Immobilized Lipase (Novozym 435) | High conversion yields for formate and acetate esters. | mdpi.comnih.gov |
| Acyl Donor | Vinyl Acetate | Used effectively in transesterification for high conversion. | nih.gov |
| Enzyme Concentration | Optimized (e.g., 15 g/L) | Conversion increases to an optimum, then may decrease. | mdpi.comnih.gov |
| Substrate Molar Ratio | Optimized (e.g., 1:5 acid:alcohol) | Excess alcohol can drive the reaction to completion. | mdpi.com |
| Temperature | Optimized (e.g., 40 °C) | Activity increases with temperature to an optimal point before denaturation. | mdpi.com |
| Solvent | 1,2-dichloroethane or toluene | Solvent choice can significantly impact conversion and enzyme stability. | mdpi.com |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. sterlingpharmasolutions.com This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and allows for straightforward scaling without altering reaction dynamics. sterlingpharmasolutions.comselvita.com
The synthesis of this compound is well-suited for adaptation to a flow process. A hypothetical setup could involve pumping streams of β-phenylthioethyl-alcohol and an acylating agent (like acetyl chloride), along with a base catalyst, through a heated reactor coil. The small volume of the reactor enhances heat and mass transfer, allowing for rapid reactions and high throughput over time. selvita.com This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume mitigates safety risks. sterlingpharmasolutions.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing | Reference |
| Scale-up | Challenging, reaction dynamics can change. | Straightforward, by running the process for a longer time. | selvita.com |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent, due to high surface-area-to-volume ratio. | d-nb.info |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes at any given time. | sterlingpharmasolutions.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and mixing. | sterlingpharmasolutions.com |
| Throughput | Limited by vessel size and downtime between batches. | Potentially very high through continuous 24/7 operation. | sterlingpharmasolutions.com |
Regio- and Stereoselective Synthesis of this compound and Related Structures
Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity controls the specific three-dimensional arrangement of the resulting product.
The synthesis of this compound itself is an exercise in regioselectivity. The "beta" designation indicates that the phenylthio group is attached to the second carbon of the ethyl chain relative to the oxygen of the acetate group. This isomer is selectively formed over the alpha-isomer in standard synthetic routes.
While this compound is an achiral molecule, its structural analogues can be chiral, making their stereoselective synthesis a critical goal. A notable example involves the use of a chiral analogue, (R)-1-phenyl-2-(phenylthio)ethyl acetate, as a chiral auxiliary to control the stereochemistry of glycosylation reactions. ru.nl In a strategy for the stereoselective synthesis of β-mannosides, this chiral thioether acetate was used to introduce a (R)-(phenylthiomethyl)benzyl ether group onto a mannose donor molecule. ru.nl The presence of this chiral group, derived from the acetate analogue, participates in the reaction mechanism (neighboring-group participation) to direct the incoming glycosyl acceptor to form a specific β-glycosidic bond with high selectivity. ru.nl This demonstrates how a structure related to this compound can be instrumental in complex, stereocontrolled synthesis.
| Concept | Application to this compound & Analogues | Key Finding | Reference |
| Regioselectivity | Synthesis of the β-isomer of phenylthioethyl acetate. | Standard syntheses favor the formation of the β-isomer over other potential regioisomers. | cymitquimica.com |
| Stereoselectivity | Synthesis of chiral structural analogues. | Chiral analogues like (R)-1-phenyl-2-(phenylthio)ethyl acetate can be synthesized and used as chiral auxiliaries. | ru.nl |
| Neighboring-Group Participation | Use of a chiral analogue in glycosylation. | The thioether auxiliary on a mannose donor directs the formation of challenging 1,2-cis-mannosides (β-mannosides). | ru.nl |
Reaction Mechanisms and Kinetic Studies Involving Beta Phenylthioethyl Acetate
Mechanistic Elucidation of Beta-Phenylthioethyl Acetate (B1210297) Formation
Detailed studies on the formation of beta-phenylthioethyl acetate, which would likely involve the reaction of a phenylethylthiol derivative with an acetylating agent, have not been found. Such research would typically involve the following areas of investigation:
Identification and Characterization of Reaction Intermediates
This would involve the use of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and trapping experiments to identify any transient species formed during the synthesis of this compound.
Transition State Analysis and Energy Profiles
Computational chemistry methods, such as density functional theory (DFT) calculations, would be employed to model the reaction pathway, locate the transition state structure, and calculate the activation energy for the formation of this compound.
Kinetic Rate Law Determinations and Reaction Order Studies
Experimental studies would be necessary to determine the rate of formation of this compound under varying concentrations of reactants. This data would be used to establish the rate law and deduce the reaction order with respect to each reactant, providing insights into the molecularity of the rate-determining step.
Unraveling Reaction Mechanisms of this compound Transformations
Research into the reactivity of this compound would explore its behavior in the presence of various reagents.
Nucleophilic and Electrophilic Reactivity Pathways
This would involve studying reactions where this compound acts as either a nucleophile or an electrophile. For instance, the sulfur atom could exhibit nucleophilic properties, while the carbonyl carbon of the acetate group would be susceptible to nucleophilic attack.
Rearrangement Reactions and Their Mechanisms
This subsection would detail any documented rearrangement reactions that this compound undergoes. The mechanisms of such rearrangements would be elucidated through isotopic labeling studies and computational modeling.
Radical and Photochemical Reaction Mechanisms Involving this compound
The study of radical and photochemical reactions of this compound is essential for understanding its stability, reactivity, and potential applications in various chemical processes. While direct research on the radical and photochemical reaction mechanisms of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the behavior of structurally analogous compounds, particularly aryl thioethers and esters containing a thioether linkage. The core of these reactions is expected to revolve around the photolabile carbon-sulfur (C-S) bond.
Upon absorption of ultraviolet (UV) radiation, this compound is anticipated to undergo homolytic cleavage of the C-S bond as the primary photochemical event. This process generates a pair of radical intermediates: a phenylthiyl radical (C₆H₅S•) and an acetoxyethyl radical (•CH₂CH₂OC(O)CH₃).
Primary Photochemical Process:
C₆H₅SCH₂CH₂OC(O)CH₃ + hν → C₆H₅S• + •CH₂CH₂OC(O)CH₃
This initial bond scission is a characteristic reaction of aryl thioethers, where the energy from the absorbed photon is sufficient to overcome the bond dissociation energy of the C-S bond. The efficiency of this process is described by its quantum yield, which represents the number of molecules undergoing the reaction per photon absorbed.
Secondary Radical Reactions:
The initially formed radicals are highly reactive and can undergo several subsequent reactions, leading to the formation of various stable products. The specific reaction pathways are influenced by factors such as the solvent, the presence of radical scavengers (like oxygen), and the concentration of the starting material.
Dimerization of Phenylthiyl Radicals: Phenylthiyl radicals can readily dimerize to form diphenyl disulfide, a common product in the photolysis of phenyl thioethers.
2 C₆H₅S• → C₆H₅SSC₆H₅ (Diphenyl disulfide)
Reactions of the Acetoxyethyl Radical: The acetoxyethyl radical can participate in a variety of reactions, including:
Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or another molecule to form ethyl acetate.
Fragmentation: Depending on the reaction conditions, this radical could potentially undergo further fragmentation.
Radical Combination: It can combine with another radical species in the system.
In-Cage Recombination: The initially formed radical pair may recombine within the solvent cage to regenerate the starting material or form an isomeric product. However, for thioethers, the escape of radicals from the solvent cage is often efficient.
Detailed Research Findings
While specific kinetic and mechanistic studies on this compound are scarce, laser flash photolysis studies on similar phenyl thioethers have provided valuable data on the transient species involved and their reaction rates. For instance, the phenylthiyl radical exhibits a characteristic transient absorption spectrum, which allows for the monitoring of its formation and decay kinetics.
The table below summarizes the expected key reaction steps and the types of data that are typically determined in such photochemical studies, based on analogous systems.
| Reaction Step | Description | Typical Rate Constant (k) or Quantum Yield (Φ) | Method of Determination |
|---|---|---|---|
| Primary C-S Bond Cleavage | Homolytic cleavage of the carbon-sulfur bond upon photoexcitation. | Φ = 0.1 - 0.5 (estimated for analogous thioethers) | Steady-state photolysis with product analysis |
| Phenylthiyl Radical Dimerization | Combination of two phenylthiyl radicals to form diphenyl disulfide. | k ≈ 2 x 10⁹ M⁻¹s⁻¹ (in non-viscous organic solvents) | Laser flash photolysis (transient absorption spectroscopy) |
| Hydrogen Abstraction by Acetoxyethyl Radical | Reaction of the acetoxyethyl radical with a hydrogen-donating solvent (e.g., cyclohexane). | k ≈ 10⁵ - 10⁶ M⁻¹s⁻¹ (estimated for similar alkyl radicals) | Competitive kinetic studies |
It is important to note that the actual values for this compound would need to be determined experimentally. The presence of the ester group may influence the photochemical reactivity compared to simple alkyl phenyl thioethers, potentially by affecting the energy of the excited state or by providing alternative reaction pathways for the radical intermediates.
Chemical Reactivity and Derivatization of Beta Phenylthioethyl Acetate
Functional Group Interconversions at the Ester Moiety
The acetate (B1210297) group is amenable to standard ester transformations, most notably hydrolysis. This reaction cleaves the ester bond to yield beta-phenylthioethanol and a carboxylate salt or carboxylic acid, depending on the reaction conditions.
Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes reversible hydrolysis to form beta-phenylthioethanol and acetic acid. libretexts.org The reaction typically requires heating to proceed at a practical rate. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. libretexts.org This reaction proceeds to completion and produces beta-phenylthioethanol and the corresponding carboxylate salt (e.g., sodium acetate). libretexts.org
These hydrolysis reactions are fundamental for unmasking the hydroxyl group of the beta-phenylthioethanol core, which can then be used in subsequent synthetic steps, such as oxidation to the corresponding aldehyde or conversion to a better leaving group.
| Reaction | Reagents and Conditions | Products | Key Characteristics |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | beta-Phenylthioethanol, Acetic Acid | Reversible reaction; requires excess water to drive to completion. libretexts.org |
| Basic Hydrolysis | NaOH or KOH, H₂O/Alcohol, Heat | beta-Phenylthioethanol, Carboxylate Salt | Irreversible (saponification); goes to completion. libretexts.org |
Transformations Involving the Phenylthioethyl Unit
The phenylthioethyl portion of the molecule offers several avenues for derivatization. The sulfur atom can be targeted for oxidation, as detailed in the next section. Additionally, the C-S bond can be cleaved under certain reductive conditions. The phenyl group itself is generally unreactive under conditions used to modify the ester or sulfide (B99878), but it can influence the reactivity of the adjacent sulfur atom through electronic effects.
Selective Oxidation and Reduction Chemistry of Beta-Phenylthioethyl Acetate
The sulfur atom in the phenylthioether group is susceptible to oxidation, and the degree of oxidation can be controlled to selectively form either the corresponding sulfoxide (B87167) or sulfone. researchgate.netmdpi.com This transformation is significant as it dramatically alters the chemical properties and synthetic utility of the molecule.
Oxidation to Sulfoxide : The selective, partial oxidation of the sulfide to a sulfoxide is a common transformation. organic-chemistry.org This can be achieved using a variety of mild oxidizing agents. The formation of a chiral center at the sulfur atom during this oxidation opens possibilities for asymmetric synthesis. Reagents that can be used for this transformation include:
Hydrogen Peroxide (H₂O₂) : Often used with a catalyst, such as Sc(OTf)₃, to achieve high yields and minimize over-oxidation to the sulfone. organic-chemistry.org
meta-Chloroperoxybenzoic Acid (m-CPBA) : Using one equivalent of m-CPBA at low temperatures typically results in the formation of the sulfoxide.
Oxidation to Sulfone : Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. researchgate.netorganic-chemistry.org Sulfones are valuable synthetic intermediates, for example, in Julia olefination reactions. orientjchem.org Common reagents for this full oxidation include:
Excess Hydrogen Peroxide : Often in a solvent like acetic acid and sometimes requiring heat. organic-chemistry.org
Potassium Permanganate (KMnO₄) . researchgate.net
Oxone® : A potassium peroxymonosulfate (B1194676) salt that is an effective and convenient oxidant for converting sulfides to sulfones. orientjchem.org
The ester group is generally stable under these oxidative conditions. organic-chemistry.org
| Target Product | Reagent | Typical Conditions | Notes |
| beta-Phenylsulfinylethyl acetate | 1 equivalent m-CPBA | CH₂Cl₂, 0 °C to RT | Creates a chiral center at the sulfur atom. |
| beta-Phenylsulfinylethyl acetate | H₂O₂, Sc(OTf)₃ | Room Temperature | Catalytic method with good selectivity. organic-chemistry.org |
| beta-Phenylsulfonyl)ethyl acetate | >2 equivalents m-CPBA | CH₂Cl₂, Reflux | Drives the oxidation to the sulfone. |
| beta-Phenylsulfonyl)ethyl acetate | H₂O₂, Tantalum Carbide | High Yield | Catalytic system for efficient sulfone synthesis. organic-chemistry.org |
| beta-Phenylsulfonyl)ethyl acetate | Oxone® | CH₃OH/H₂O, RT | Effective for complete oxidation. orientjchem.org |
Reduction chemistry primarily targets the ester moiety. While the thioether is relatively resistant to many reducing agents, the ester can be reduced to the primary alcohol (beta-phenylthioethanol) using powerful hydride reagents like lithium aluminum hydride (LiAlH₄).
This compound as a Synthetic Intermediate and Reagent
The ability to selectively manipulate the functional groups of this compound makes it a useful building block in organic synthesis.
The primary role of this compound in more complex syntheses stems from its function as a masked form of other useful synthons. After hydrolysis to beta-phenylthioethanol, the resulting alcohol can be used in a variety of standard transformations. More significantly, oxidation of the sulfide to the sulfone produces a precursor for elimination reactions. The resulting vinyl sulfone is a potent Michael acceptor, allowing for the formation of new carbon-carbon bonds.
The derivatives of this compound are intermediates in key synthetic reactions. For instance, the corresponding sulfone, beta-phenylsulfonyl)ethyl acetate, can be used in reactions where the phenylsulfonyl group acts as a leaving group or as an activator for adjacent protons. This activation facilitates the formation of an α-sulfonyl carbanion, which can then react with various electrophiles.
Enantioselective and Diastereoselective Reactions Utilizing this compound
The structure of this compound allows for the application of stereoselective reactions.
Enantioselective Oxidation : As mentioned, the oxidation of the sulfide to the sulfoxide creates a stereogenic sulfur center. By using chiral oxidizing agents or catalysts, it is possible to achieve this transformation with high enantioselectivity. Chiral titanium complexes or vanadium-based catalysts in the presence of a chiral ligand and an oxidant are known to effect asymmetric sulfoxidation.
Enzyme-Catalyzed Reactions : The ester linkage is a potential target for enantioselective hydrolysis catalyzed by enzymes such as lipases or esterases. If a chiral center exists elsewhere in the molecule or if the molecule itself is prochiral, these biocatalysts can selectively hydrolyze one enantiomer over the other, leading to a kinetic resolution. This would yield an enantiomerically enriched alcohol (beta-phenylthioethanol) and the unreacted enantiomer of the starting ester.
These potential stereoselective reactions enhance the value of this compound as a chiron, or chiral building block, for the synthesis of enantiomerically pure target molecules.
Computational Chemistry and Theoretical Studies of Beta Phenylthioethyl Acetate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. Methods like Density Functional Theory (DFT) are often employed to investigate electronic structure and predict reactivity.
Conformational Analysis and Molecular Dynamics Simulations
These methods explore the flexibility of a molecule and its interactions with its environment over time, providing a bridge between its static quantum chemical description and its real-world behavior.
Intermolecular Interactions and Aggregation Behavior ModelingMolecular dynamics (MD) simulations could be employed to model the behavior of multiple beta-phenylthioethyl acetate (B1210297) molecules in a condensed phase (liquid or solid) or in a solvent. These simulations track the movements of atoms over time based on a force field that describes the intra- and intermolecular forces. Such studies would provide insights into how the molecules pack together and interact with each other or with solvent molecules through forces like van der Waals interactions and dipole-dipole interactions. This is essential for predicting properties like solubility, density, and aggregation behavior.
While these computational methodologies are standard, the specific results and data tables for beta-phenylthioethyl acetate are absent from the available research literature. Therefore, a detailed, data-driven article on its computational chemistry cannot be constructed at this time. The compound remains a candidate for future theoretical investigation.
Theoretical Spectroscopy and Spectroscopic Property Prediction for Mechanistic Insights
Theoretical spectroscopy is a branch of computational chemistry focused on the prediction of spectroscopic parameters from first principles. By solving the Schrödinger equation for a given molecule, typically using approximations like Density Functional Theory (DFT), one can obtain detailed information about its electronic structure and how it responds to electromagnetic radiation. These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and gaining a deeper understanding of the molecule's structure and reactivity.
Vibrational Frequency Analysis for IR and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational vibrational analysis predicts the frequencies and intensities of these vibrations. This is typically achieved by first optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates. This information is used to construct a Hessian matrix, and its diagonalization yields the vibrational frequencies and normal modes.
For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict its vibrational spectrum. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.gov The analysis allows for the assignment of specific vibrational modes to the observed IR and Raman bands. mdpi.comnih.govarxiv.org
Predicted Vibrational Frequencies for this compound
Below is an illustrative table of predicted vibrational frequencies and their assignments for this compound, based on typical values for its constituent functional groups.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1740 | C=O (ester) stretch |
| ~1580 | C=C (aromatic ring) stretch |
| ~1240 | C-O (ester) stretch |
| ~1090 | C-C stretch |
| ~690 | C-S stretch |
Note: These are representative values and would require specific DFT calculations for this compound for accurate prediction.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
NMR spectroscopy is a powerful tool for structure elucidation, relying on the magnetic properties of atomic nuclei. Computational chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT to calculate the isotropic magnetic shielding tensors for each nucleus. chemaxon.comresearchgate.net The chemical shift is then determined by referencing the calculated shielding of the nucleus of interest to the shielding of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts for organosulfur compounds can be quite high, aiding in the correct assignment of ¹H and ¹³C NMR spectra. chemaxon.comresearchgate.net Calculations are typically performed on the optimized geometry of the molecule, and solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table presents hypothetical but realistic predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | ~7.4 | ~130 |
| Phenyl C-H (meta) | ~7.3 | ~129 |
| Phenyl C-H (para) | ~7.2 | ~127 |
| Phenyl C (ipso) | - | ~135 |
| -S-CH₂- | ~3.2 | ~32 |
| -CH₂-O- | ~4.3 | ~63 |
| -C(=O)- | - | ~171 |
| -CH₃ | ~2.0 | ~21 |
Note: These values are illustrative and would be refined by specific GIAO-DFT calculations for the molecule.
Electronic Absorption (UV-Vis) Spectroscopy Predictions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra. soton.ac.ukmdpi.com
For a molecule like this compound, which contains a phenyl chromophore, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. soton.ac.uk These calculations are performed on the ground-state optimized geometry. The choice of functional (e.g., PBE0, M06-2X) and the inclusion of a solvent model are crucial for obtaining accurate predictions that can be compared with experimental UV-Vis spectra. nih.govresearchgate.net The predicted transitions are typically of π → π* character for the aromatic system.
Predicted Electronic Transitions for this compound
An illustrative table of predicted electronic absorption properties for this compound is provided below.
| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |
| ~260 | > 0.01 | HOMO → LUMO (π → π) |
| ~210 | > 0.1 | π → π |
Note: These are representative values for a phenylthioether derivative and would need to be specifically calculated for this compound using TD-DFT.
Advanced Analytical Methodologies in Beta Phenylthioethyl Acetate Research
Chromatographic Techniques for High-Resolution Separation and Research Analysis
Chromatographic methods are fundamental for the separation of beta-phenylthioethyl acetate (B1210297) from reactants, byproducts, and impurities, enabling precise analysis and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Profiling
Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for analyzing the volatile and semi-volatile components of reaction mixtures in the synthesis of beta-phenylthioethyl acetate. The technique couples the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column, often one with a nonpolar stationary phase like DB-5ms. The temperature program is optimized to ensure the resolution of this compound from potential starting materials such as phenethyl alcohol and intermediates or byproducts. scielo.br As components elute from the column, they are ionized, commonly by electron ionization (EI), and fragmented. nih.gov
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound (C₁₀H₁₂O₂S, Molecular Weight: 196.27 g/mol ), the molecular ion peak (M⁺) at m/z = 196 would be expected. Key fragmentation pathways for thioethers and esters guide the interpretation of the spectrum. scribd.commiamioh.edulibretexts.org Alpha-cleavage next to the sulfur atom is a common fragmentation pathway for sulfides. scribd.com A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91, resulting from the cleavage and rearrangement of the phenethyl group. Another significant fragmentation would be the loss of the acetyl group or ketene, leading to characteristic ions.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure | Significance |
|---|---|---|---|
| 196 | [M]⁺ | [C₆H₅CH₂CH₂SCH₂C(O)CH₃]⁺ | Molecular Ion |
| 153 | [M - COCH₃]⁺ | [C₆H₅CH₂CH₂SCH₂]⁺ | Loss of acetyl group |
| 137 | [M - OCOCH₃]⁺ | [C₆H₅CH₂CH₂S]⁺ | Loss of acetate group |
| 105 | [C₆H₅CH₂CH₂]⁺ | [C₆H₅CH₂CH₂]⁺ | Phenylethyl cation |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 43 | [CH₃CO]⁺ | [CH₃CO]⁺ | Acetyl cation (base peak) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Samples
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally sensitive research samples of this compound. moravek.com It is particularly effective for quantifying the target compound and detecting impurities that may not be amenable to GC analysis.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds with moderate polarity like this compound. A C18 column is typically employed, which separates compounds based on their hydrophobicity. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate to improve peak shape. nih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits strong absorbance (around 210-260 nm). oup.com The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but well-retained |
Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Structural Elucidation
For unambiguous structural confirmation, especially of novel compounds or unknown impurities, hyphenated techniques that couple chromatography with information-rich spectroscopic methods are employed. taylorandfrancis.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links HPLC separation with NMR spectroscopy. This allows for the acquisition of detailed NMR spectra (¹H, ¹³C, and 2D) for each separated component of a mixture, providing definitive structural information without the need for manual fraction collection and isolation. ijpsr.com
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time infrared spectra of compounds as they elute from the GC column. The IR spectrum is highly specific for functional groups. For this compound, GC-IR would clearly show the characteristic carbonyl (C=O) stretch of the acetate group (around 1740 cm⁻¹) and vibrations associated with the aromatic ring and C-S bond, confirming the presence of these key structural motifs.
Spectroscopic Characterization for Mechanistic and Complex Structural Elucidation
Spectroscopic techniques are paramount for the detailed molecular-level investigation of this compound, providing insights into its electronic structure, connectivity, and spatial arrangement.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While one-dimensional ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all signals and for confirming the precise connectivity of the molecule. wikipedia.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons of the ethyl bridge (-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu It is used to assign the carbon signal for each protonated carbon by identifying the one-bond ¹H-¹³C coupling.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. princeton.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons of the acetate group to the carbonyl carbon, and from the methylene protons adjacent to the sulfur atom to the carbonyl carbon, confirming the ester linkage.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) and Key HMBC Correlations
| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C₆H₅- | ~7.2-7.4 (m, 5H) | ~126-140 | - |
| -CH₂-Ph | ~2.9 (t, 2H) | ~35 | Aromatic C, -CH₂-S |
| -CH₂-S- | ~3.2 (t, 2H) | ~32 | -CH₂-Ph, C=O |
| -C(O)- | - | ~170 | - |
| -CH₃ | ~2.1 (s, 3H) | ~21 | C=O |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other isobaric compounds. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used in conjunction with orbitrap or time-of-flight (TOF) mass analyzers.
Tandem Mass Spectrometry (MS/MS) , a feature of modern HRMS instruments, allows for detailed fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides definitive structural information and helps to map out the fragmentation pathways, corroborating the data obtained from standard GC-MS but with much higher mass accuracy for each fragment.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂S |
| Monoisotopic Mass (Calculated) | 196.05580 |
| Observed Mass [M+H]⁺ (Hypothetical) | 197.06311 |
| Mass Accuracy (Hypothetical) | < 2 ppm |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation and kinetic analysis of this compound. These techniques provide detailed information on the molecule's functional groups by probing their characteristic vibrational frequencies.
The structure of this compound contains several key functional groups that give rise to distinct signals in both IR and Raman spectra. The most prominent of these is the ester carbonyl group (C=O), which exhibits a strong, sharp absorption band in the IR spectrum, typically between 1735 and 1750 cm⁻¹. orgchemboulder.comspecac.comvscht.cz The exact position of this peak can be influenced by the molecular environment. The C-O stretching vibrations of the ester group also produce strong bands in the fingerprint region of the IR spectrum, generally appearing between 1000 and 1300 cm⁻¹. orgchemboulder.com
The thioether (C-S) linkage and the aromatic phenyl ring also possess characteristic vibrations. The C-S stretching vibration is often weak in the IR spectrum but can be more readily observed in the Raman spectrum, typically in the 600-800 cm⁻¹ region. royalholloway.ac.uk Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ range. libretexts.org
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|---|
| Ester (C=O) | Stretch | 1735 - 1750 | IR | Strong, Sharp |
| Ester (C-O) | Stretch | 1000 - 1300 | IR | Strong |
| Thioether (C-S) | Stretch | 600 - 800 | Raman | Medium to Weak |
| Aromatic (C=C) | In-ring Stretch | 1400 - 1600 | IR/Raman | Medium to Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | IR/Raman | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | IR/Raman | Medium |
Beyond structural identification, these spectroscopic techniques are invaluable for monitoring the progress of reactions that form this compound. For instance, in a synthesis involving a thia-Michael addition of a thiol to an acrylate (B77674), IR spectroscopy can track the disappearance of the characteristic S-H stretching peak of the thiol reactant (around 2550 cm⁻¹) and the vinyl C=C peak (around 1640 cm⁻¹). researchgate.net Concurrently, the growth of the ester carbonyl and thioether peaks would signify product formation. Similarly, in monitoring an esterification reaction, the consumption of a carboxylic acid (characterized by a broad O-H stretch from 2500-3300 cm⁻¹) and an alcohol can be followed alongside the emergence of the ester's C=O and C-O bands. open-raman.org Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water, which avoids interference with the signals from the organic reactants and products. researchgate.net
Development of In Situ and Operando Analytical Methods for Real-Time Reaction Monitoring
The development of in situ and operando spectroscopic methods has revolutionized the study of chemical reactions, including the synthesis of this compound, by providing a continuous, real-time window into the reaction as it occurs. These methods allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby preserving the integrity of the reaction environment. mt.com
In situ monitoring, particularly with Fourier Transform Infrared (FTIR) and Raman spectroscopy, involves inserting a probe directly into the reaction vessel. mt.com This provides instantaneous data on the concentration changes of various species, enabling precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction parameters like temperature, pressure, and catalyst loading. nih.govmanchester.ac.uk For example, in the synthesis of this compound via a base-catalyzed thiol-acrylate Michael addition, an in situ FTIR probe can continuously record the spectrum of the reaction mixture. researchgate.net By tracking the absorbance of key peaks over time, a detailed kinetic profile of the reaction can be constructed.
Table 2: Spectral Changes Monitored by In Situ FTIR During a Thiol-Acrylate Reaction
| Compound Type | Functional Group | Characteristic Peak (cm⁻¹) | Change During Reaction |
|---|---|---|---|
| Thiol Reactant | S-H | ~2550 | Decreases |
| Acrylate Reactant | C=C | ~1640 | Decreases |
| Product | Ester C=O | ~1740 | Increases |
| Product | Thioether C-S | ~700 | Increases |
Operando spectroscopy represents a more advanced approach, combining in situ characterization of the chemical species with simultaneous measurement of the reaction's performance, such as catalytic activity and selectivity. rsc.orgnih.gov This methodology establishes a direct correlation between the physicochemical state of the reactants or catalysts and their functional performance under actual operating conditions. nih.gov For a reaction involving a solid catalyst, for instance, operando Raman spectroscopy could simultaneously analyze the species adsorbed on the catalyst surface and the composition of the product stream. This provides deeper mechanistic insights, helping to identify the active catalytic sites and understand deactivation pathways. rsc.org While complex, operando studies offer unparalleled understanding of reaction mechanisms, paving the way for the rational design of more efficient and selective synthetic processes.
Advanced Research Applications and Broader Contexts of Beta Phenylthioethyl Acetate Chemistry
Role in Specialty Chemical Synthesis and Intermediate Production
The unique combination of a thioester and a phenylthioether moiety in beta-phenylthioethyl acetate (B1210297) suggests its potential as a versatile intermediate in the synthesis of more complex molecules. Its reactivity can be targeted at the ester linkage, the sulfur atom, or the aromatic ring, offering multiple avenues for chemical modification.
Organosulfur compounds are integral to a significant portion of modern agrochemicals, including fungicides, insecticides, and herbicides. acs.org Many of these compounds function as pro-pesticides, where metabolic activation within the target organism, often involving oxidation of a sulfur atom, is required to elicit a biological effect. acs.org The synthesis of such agrochemicals frequently involves the use of organosulfur intermediates to introduce specific functionalities that enhance efficacy and selectivity. acs.org
While there is no direct evidence in the literature for the use of beta-phenylthioethyl acetate as a precursor in commercially available agrochemicals, its structure contains the necessary components for such applications. The phenylthioethyl group, for instance, could be incorporated into a larger molecule to fine-tune its lipophilicity and, consequently, its uptake and translocation within a plant or insect. The thioester functionality, on the other hand, could serve as a handle for further chemical elaboration or as a leaving group in displacement reactions.
One plausible synthetic route could involve the nucleophilic substitution of the acetate group, or the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which are common moieties in various pesticides. acs.org For example, 2-(phenylthio)ethyl chloride is a known intermediate that can be used in the synthesis of certain insecticides. this compound could potentially be synthesized from or converted to similar reactive intermediates.
Thioesters are known for their potent and often complex aromas, which can range from fruity and sweet at high dilutions to savory and meaty at higher concentrations. nih.govnih.gov These characteristics make them valuable components in the flavor and fragrance industry, where they are used to create nuanced and impactful sensory profiles. google.comdur.ac.uk
The odor of a thioester is largely determined by the nature of the acyl and thiol portions of the molecule. nih.gov In the case of this compound, the acetyl group would likely contribute a general fruity or estery note, while the phenylthioethyl moiety would impart more complex sulfurous and potentially meaty or roasted undertones. The presence of the sulfur atom is key to the low odor threshold often observed with these compounds. nih.gov
The synthesis of thioesters for flavor and fragrance applications can be achieved through several methods, including the reaction of a thiol with a carboxylic acid or its derivative. nih.govwikipedia.orgorganic-chemistry.org A common laboratory-scale synthesis involves the acylation of a thiol with an acyl chloride or anhydride. wikipedia.org Odorless, one-pot syntheses have also been developed to avoid the handling of volatile and malodorous thiols. nih.govchemistryviews.org For this compound, a plausible synthetic route would be the reaction of 2-(phenylthio)ethanol (B1207423) with acetyl chloride or acetic anhydride.
Environmental Transformations and Degradation Chemistry
The environmental fate of this compound is not well-documented, but its chemical structure allows for predictions of its behavior in aqueous and atmospheric environments. The primary degradation pathways are expected to be photolysis, hydrolysis, and biodegradation, each targeting different parts of the molecule.
The photochemical degradation of organosulfur compounds is a complex process that can be initiated by the absorption of ultraviolet (UV) radiation. mdpi.com Aromatic thioesters and thioethers, such as this compound, are expected to absorb UV light due to the presence of the phenyl group. acs.orgresearchgate.netnih.gov This absorption can lead to the excitation of the molecule and subsequent chemical reactions.
The primary photolytic pathway for thioesters can involve the cleavage of the carbon-sulfur bond, leading to the formation of acyl and thiyl radicals. mdpi.com In the case of this compound, this would result in an acetyl radical and a phenylthioethyl radical. These highly reactive species would then undergo further reactions with other molecules in the environment, such as oxygen, to form a variety of degradation products.
Another potential photolytic pathway involves reactions centered on the aromatic ring. Aromatic compounds in the presence of sunlight can undergo photo-oxidation, leading to the formation of hydroxylated and other oxygenated derivatives, and eventual ring cleavage. nih.gov The presence of the sulfur atom can also influence the photochemistry, with the potential for photo-oxidation of the sulfide to a sulfoxide.
The hydrolysis of esters is a well-understood chemical process that can be catalyzed by both acids and bases. pearson.com Thioesters are also susceptible to hydrolysis, and their stability is influenced by the electronic properties of the acyl and thiol substituents. gonzaga.edustackexchange.com Generally, thioesters are less stable to hydrolysis than their oxygen ester counterparts due to the better leaving group ability of the thiolate anion compared to the alkoxide anion. stackexchange.comquora.com
The hydrolysis of this compound would yield acetic acid and 2-(phenylthio)ethanol. The rate of this reaction would be dependent on the pH and temperature of the surrounding environment. Under neutral conditions, the hydrolysis of some thioesters can be relatively slow, while it is significantly accelerated under acidic or basic conditions. nih.govscholarhub.vn
The table below presents a comparison of the hydrolysis rates of S-methyl thioacetate (B1230152) with its oxygen analog, methyl acetate, to illustrate the generally faster hydrolysis of thioesters.
| Compound | Hydrolysis Rate Constant (k_b) at 25°C (M⁻¹s⁻¹) | Relative Rate (Thioester/Ester) |
|---|---|---|
| S-Methyl Thioacetate | 1.6 x 10⁻¹ | Data for direct comparison under identical conditions is not readily available, but thioesters are generally known to hydrolyze faster than their corresponding oxygen esters. |
| Methyl Acetate | Data not directly comparable under the same conditions as the thioester. |
Data for S-Methyl Thioacetate from reference nih.gov.
The biodegradation of organosulfur compounds in the environment is primarily carried out by microorganisms that utilize these compounds as a source of carbon and sulfur. nih.govmdpi.com The biodegradation of this compound would likely involve initial enzymatic attack on either the ester linkage or the sulfur atom.
One probable pathway is the enzymatic hydrolysis of the thioester bond by esterases or specific thioesterases, yielding acetic acid and 2-(phenylthio)ethanol. dur.ac.uk Both of these products are readily biodegradable. Acetic acid is a central metabolite in many organisms, and 2-(phenylthio)ethanol would likely undergo further degradation.
Another potential initial step is the oxidation of the sulfur atom by monooxygenases or dioxygenases to form the corresponding sulfoxide, beta-phenylsulfinylethyl acetate. This sulfoxide could then be further oxidized to the sulfone, or undergo cleavage of the carbon-sulfur bond. The biodegradation of aromatic thioethers often proceeds through the formation of sulfoxides as intermediates, which are then further metabolized.
Ultimately, the complete biodegradation of this compound would lead to the mineralization of the compound into carbon dioxide, water, and sulfate.
Integration into Materials Science Research as a Synthetic Building Block
This compound is a chemical compound featuring a thioether linkage and an acetate ester group. While sulfur-containing compounds are of significant interest in materials science for creating polymers with high refractive indices, thermal stability, and specialized functionalities, this compound itself is not prominently featured in the literature as a primary building block for materials. Its potential would lie in the reactivity of its functional groups, but specific applications in materials synthesis are not well-documented.
Monomer in Polymer Design and Synthesis
A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain. Typically, this requires specific reactive groups, such as vinyl or acrylate (B77674) groups, or pairs of functional groups that can undergo condensation reactions.
This compound lacks the common functional groups required for direct polymerization. The acetate group is generally not amenable to the chain-growth polymerization reactions used for creating common polymers. While a related compound, 2-(phenylthio)ethyl acrylate, is a known monomer due to its polymerizable acrylate group, this compound is not used in the same capacity. No studies were identified that demonstrate the use of this compound as a direct monomeric unit in polymer design.
Precursor for Advanced Coatings and Surface Modification Agents
Advanced coatings and surface modification agents often derive from reactive precursors that can be applied to a surface and then cured or functionalized. This can involve polymerization, cross-linking, or the formation of self-assembled monolayers.
There is no specific research available that details the use of this compound as a direct precursor for advanced coatings or surface modification. While thioether-containing molecules can be valuable in surface science, particularly for adhesion to metallic surfaces, the specific utility of this compound for this purpose has not been explored in the available literature. Research in this area often focuses on molecules with more reactive terminal groups, such as thiols or silanes, which can form strong covalent bonds with substrates.
Component in Specialty Additives Research
Specialty additives are compounds added to a base material in small quantities to impart specific properties, such as improved thermal stability, UV resistance, conductivity, or altered rheological behavior.
The potential of this compound as a specialty additive has not been investigated in published research. While the phenylthio- moiety could theoretically influence properties like refractive index or act as a plasticizer, no data tables or detailed findings are available to support its application or effectiveness in this role. Research on additives typically involves extensive performance testing, and such data for this compound is not present in the scientific literature.
Emerging Research Directions and Future Perspectives in Beta Phenylthioethyl Acetate Chemistry
Application of Machine Learning and Artificial Intelligence in Reaction Optimization and Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the synthesis of complex molecules like beta-phenylthioethyl acetate (B1210297). nih.gov These computational tools can navigate vast, multidimensional reaction spaces to identify optimal conditions with a speed and efficiency unattainable through traditional one-factor-at-a-time experimentation.
Bayesian optimization, a powerful machine learning algorithm, has demonstrated significant success in optimizing complex chemical reactions. mdpi.com This method builds a probabilistic model of the reaction landscape and uses it to intelligently select the next set of experimental conditions, balancing the exploration of new possibilities with the exploitation of known high-yield conditions. mdpi.com For the synthesis of beta-phenylthioethyl acetate, which may involve multiple variables such as catalyst, solvent, temperature, and reactant concentrations, Bayesian optimization could drastically reduce the number of experiments needed to maximize yield and selectivity. For instance, in optimizing diastereoselectivity for alkene formation, this approach improved yields from 90% to 94% and selectivity from 87:13 to 91:9 in just 25 experiments, a task that would typically take weeks of manual effort. mdpi.com
Table 1: Illustrative Impact of Bayesian Optimization on Reaction Efficiency
| Parameter | Traditional Method (OFAT) | Bayesian Optimization (BO) | Improvement |
|---|---|---|---|
| Time for Optimization | Weeks | Hours | Significant time reduction mdpi.com |
| Number of Experiments | Hundreds | ~25-50 | Drastic reduction in material and resource cost mdpi.com |
| Yield Improvement (Example) | Baseline: 35% | Optimized: 92% | Substantial increase in product output mdpi.com |
| Cost Reduction (Example) | Baseline Cost | Cost-Integrated BO | 43% reduction in total cost for the same yield mdpi.com |
Exploration of Novel Catalytic Systems for Sustainable Synthesis of this compound
The development of sustainable synthetic methods for this compound is a critical research direction. A primary focus is the exploration of novel catalytic systems that are efficient, selective, and environmentally benign. This involves moving away from stoichiometric reagents and exploring catalysts based on earth-abundant metals, as well as catalyst-free reaction pathways.
Recent achievements in catalysis include the development of new chiral phosphorous ligands for asymmetric hydrogenation reactions. researchgate.net While applied to different substrates, the principles of ligand design—modifying the electronic and steric properties of the catalyst's coordination sphere—are directly applicable to developing catalysts for the synthesis of chiral derivatives of this compound. Small structural changes in ligands, such as the difference between S,S,S and S,R,S configurations in certain phosphonites, can dramatically impact enantioselectivity, increasing it from a racemic mixture to 95% enantiomeric excess (ee). researchgate.net This highlights the potential for fine-tuning catalysts to achieve high stereoselectivity in the synthesis of complex thioethers.
Moreover, research into catalyst-free methodologies, such as the Staudinger reaction for synthesizing β-lactam derivatives from S-phenyl diazothioacetate, presents an intriguing avenue. researchgate.net Eliminating the need for a metal catalyst simplifies purification, reduces waste, and lowers costs. Exploring light-mediated or thermally induced reactions for the synthesis of this compound could lead to inherently greener and more sustainable production processes.
Investigation of Unconventional Reactivity and Transformation Pathways
A deeper understanding of the intrinsic reactivity of sulfur-containing compounds can unlock novel synthetic transformations. Future research will likely focus on exploring unconventional reaction pathways for this compound and its precursors, leading to unexpected and valuable molecular architectures.
An example of such unconventional reactivity is seen in the reaction between ethynylbenziodoxolone (EBX) reagents and thiols. researchgate.net While the expected outcome was the formation of a 2-iodovinyl phenyl thioether, the reaction surprisingly yielded (Z)-1,2-dithio-1-alkenes with high selectivity. researchgate.net This discovery of an unprecedented reaction pathway was rationalized through a combination of experimental evidence and Density Functional Theory (DFT) calculations. researchgate.net Applying this mindset to this compound could involve exploring its reactivity under unusual conditions (e.g., photochemical, electrochemical) or with hypervalent iodine reagents to uncover new transformations. Another area of interest is the study of intramolecular migration events, such as the phenylthio migration observed during certain stereoselective aldol (B89426) reactions, which can be harnessed to create complex spirocyclic structures. researchgate.net
Interdisciplinary Research Frontiers at the Interface of Synthetic and Theoretical Chemistry
The synergy between experimental synthetic chemistry and theoretical computational chemistry is a powerful engine for discovery. For this compound, this interdisciplinary approach can provide profound insights into reaction mechanisms, predict reactivity, and guide the design of more efficient syntheses.
Computational tools, particularly Density Functional Theory (DFT), are invaluable for elucidating the intricate details of reaction pathways. researchgate.net For instance, a computational study on the thermal decomposition of 1-phenylethyl acetate, a structural analogue of this compound, successfully mapped the potential energy surface, identified the transition state structure, and calculated key kinetic and thermodynamic parameters. researchgate.net This type of analysis can predict whether a reaction will be favorable, what the activation energy will be, and the geometry of the intermediate states—information that is often difficult or impossible to obtain experimentally. Such studies can explain observed stereoselectivity or, as in the case of EBX reagents, rationalize unexpected reactivity. researchgate.net This predictive power allows chemists to design experiments more intelligently, avoiding unpromising routes and focusing on those with the highest probability of success.
Table 2: Computationally Derived Parameters for the Decomposition of 1-Phenylethyl Acetate
| Parameter | Calculated Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 193.31 kJ/mol | Energy barrier for the reaction to occur researchgate.net |
| Enthalpy of Reaction (ΔH) | 61.94 kJ/mol | Indicates the reaction is endothermic researchgate.net |
| Gibbs Free Energy (ΔG) | -12.79 kJ/mol | Indicates the reaction is spontaneous at the studied temperature researchgate.net |
| Rate Constant (k) at 623K | 4.59 x 10⁻³ s⁻¹ | Predicts the speed of the decomposition reaction researchgate.net |
Challenges and Opportunities in Scalable and Sustainable Production Methodologies for this compound
Translating a laboratory-scale synthesis into a robust, scalable, and sustainable industrial process presents a unique set of challenges and opportunities. For this compound, key considerations will include process safety, waste minimization, energy efficiency, and the use of environmentally friendly materials.
One of the primary challenges is ensuring that the chosen synthetic route remains efficient and economically viable at a larger scale. researchgate.net Reactions that work well in a flask may behave differently in a large reactor. Opportunities for overcoming these challenges lie in the adoption of modern chemical engineering principles, such as continuous flow chemistry. Flow reactors can offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for easier automation and optimization.
Sustainability can be enhanced by replacing hazardous solvents and reagents with greener alternatives. For example, the optimization of the Fries rearrangement using methane (B114726) sulfonic acid instead of the highly corrosive hydrofluoric acid demonstrates a commitment to greener industrial processes. researchgate.net Furthermore, developing processes that utilize cheap, commercially available starting materials is crucial for economic feasibility. Methodologies like miniemulsion polymerization, which can be scaled to produce hundreds of kilograms of product, exemplify how robust formulations can lead to large-scale production. nih.gov The future of this compound production will depend on the holistic integration of green chemistry principles from the earliest stages of process development through to full-scale manufacturing.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for beta-phenylthioethyl acetate?
this compound can be synthesized via esterification or transesterification. Reactive distillation is a methodologically robust approach for such esters, as it combines reaction and separation, improving yield and reducing side reactions . Key parameters include temperature control (e.g., 70–100°C), catalyst selection (e.g., acid catalysts like H₂SO₄ or enzymatic catalysts), and molar ratios of reactants. Experimental protocols must detail purification steps (e.g., liquid-liquid extraction, column chromatography) to ensure ≥95% purity, validated by gas chromatography (GC) or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve thioether and ester functional groups. Fourier-Transform Infrared Spectroscopy (FTIR) identifies key absorption bands (e.g., C=O at ~1740 cm⁻¹, C-S at ~600–700 cm⁻¹). For purity analysis, GC-MS or HPLC with UV detection is recommended, using internal standards like ethyl acetate derivatives for calibration .
Q. How does this compound behave under varying storage conditions (e.g., temperature, pH)?
Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) and pH-dependent hydrolysis assays. Monitor degradation via TLC or HPLC, noting hydrolysis products like phenylthioethanol and acetic acid. Thermodynamic data (e.g., Henry’s Law constants) from analogs like ethyl acetate can predict volatility under storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The thioether group enhances nucleophilicity at the β-carbon. Computational studies (DFT or MD simulations) can model transition states and activation energies for reactions with amines or thiols. Compare experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) with computational predictions to validate mechanisms .
Q. How can contradictory data on this compound’s catalytic activity be resolved?
Contradictions often arise from variations in catalyst loading or solvent polarity. Use Design of Experiments (DoE) to systematically test variables. For example, a central composite design can optimize Pd-catalyzed coupling reactions, with ANOVA identifying significant factors (p < 0.05). Cross-validate results using independent techniques like NMR or mass spectrometry .
Q. What strategies improve enantioselective synthesis of this compound derivatives?
Chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipases in non-polar solvents) can enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry. For asymmetric induction studies, correlate steric/electronic effects of substituents with ee using Hammett plots or nonlinear regression .
Q. How can computational models predict this compound’s environmental fate or toxicity?
Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability or ecotoxicity. Input parameters include logP (lipophilicity), molecular weight, and topological polar surface area. Validate predictions with experimental bioassays (e.g., Daphnia magna toxicity tests) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing kinetic data from this compound reactions?
Non-linear regression (e.g., Michaelis-Menten kinetics for enzyme-catalyzed reactions) or pseudo-first-order approximations are standard. Use software like OriginLab or Python’s SciPy for curve fitting. Report confidence intervals (95%) and R² values to quantify model fit .
Q. How can researchers ensure reproducibility in synthetic protocols?
Adhere to COPE (Committee on Publication Ethics) guidelines by documenting all experimental variables (e.g., solvent batch, humidity). Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use blockchain-based platforms like LabArchives for tamper-proof data sharing .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound?
Disclose all conflicts of interest (e.g., funding from chemical manufacturers). For toxicity studies, follow OECD guidelines for animal testing alternatives (e.g., in vitro assays). Data must be anonymized if human subjects are involved in exposure studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
